molecular formula C15H11FO3 B1614081 2-Acetoxy-2'-fluorobenzophenone CAS No. 890098-99-4

2-Acetoxy-2'-fluorobenzophenone

Cat. No.: B1614081
CAS No.: 890098-99-4
M. Wt: 258.24 g/mol
InChI Key: HWEUKUGNKQYZAQ-UHFFFAOYSA-N
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Description

2-Acetoxy-2’-fluorobenzophenone is a chemical compound with the molecular formula C15H11FO3 . It has a molecular weight of 258.24 g/mol . The compound is also known by other names such as [2- (2-fluorobenzoyl)phenyl] acetate .


Molecular Structure Analysis

The InChI code for 2-Acetoxy-2’-fluorobenzophenone is 1S/C15H11FO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 . The compound has a Canonical SMILES representation of CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2F .


Physical And Chemical Properties Analysis

2-Acetoxy-2’-fluorobenzophenone has several computed properties. It has a XLogP3 value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and has 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its topological polar surface area is 43.4 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

Fluorinated Compound Synthesis

2-Acetoxy-2'-fluorobenzophenone, through related fluoroform sources, contributes to the synthesis of difluoromethylated compounds, highlighting its role in producing N-CF2H heterocycles and difluoromethoxypyridines. This synthesis process is facilitated by using fluoroform as a difluorocarbene source, converting various nucleophiles to their difluoromethylated derivatives at moderate temperatures and atmospheric pressure. This method has been applied to imidazole, benzimidazole, benztriazole, hydroxypyridines, and their derivatives, achieving moderate to good yields of respective products (Thomoson, Wang, & Dolbier, 2014).

Environmental Chemistry and Microbiology

In environmental chemistry, the anaerobic transformation of phenol to benzoate via para-carboxylation has been explored using fluorinated analogues, including compounds related to this compound. This research has provided insights into the mechanism of phenol transformation by an anaerobic, phenol-degrading consortium derived from freshwater sediment. The use of isomeric fluorophenols as phenol analogues helped in understanding the transformation process, leading to the accumulation of fluorobenzoic acids, thereby elucidating the para-carboxylation pathway (Genthner, Townsend, & Chapman, 1989).

Advanced Material Science

In the field of material science, the synthesis and characterization of fluorinated monomers derived from compounds similar to this compound have been significant. These monomers have been used to create high-performance polymers with applications in engineering plastics and membrane materials. The research focused on synthesizing 2-(2-fluoro-4-hydroxybenzoyl)-benzoic acid from related fluorophenols and phthalic anhydride, leading to the development of polymers with excellent solubility and thermal properties, indicating potential applications in optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).

Analytical Chemistry

In analytical chemistry, the determination of hydroxylated benzophenone UV absorbers in environmental water samples has been enhanced by methodologies involving compounds like this compound. A procedure employing solid-phase extraction followed by liquid chromatography-tandem mass spectrometry has been developed, focusing on the determination of six derivatives of 2-hydroxybenzophenone used as UV absorbers. This method showcased the efficient detection and quantification of these compounds in aquatic environments, reflecting their presence and persistence in environmental waters (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Properties

IUPAC Name

[2-(2-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEUKUGNKQYZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641559
Record name 2-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-99-4
Record name 2-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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